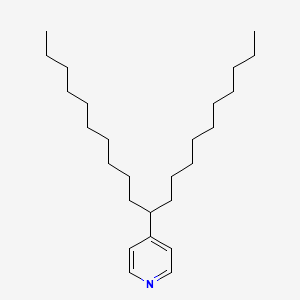

4-(11-Heneicosyl)pyridine

Description

Properties

CAS No. |

50734-69-5 |

|---|---|

Molecular Formula |

C26H47N |

Molecular Weight |

373.7 g/mol |

IUPAC Name |

4-henicosan-11-ylpyridine |

InChI |

InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-17-19-25(26-21-23-27-24-22-26)20-18-16-14-12-10-8-6-4-2/h21-25H,3-20H2,1-2H3 |

InChI Key |

UJYAOWJBKCHVPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)C1=CC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-(11-Heneicosyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of a modern synthetic approach and detailed characterization methods for 4-(11-Heneicosyl)pyridine. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science, where long-chain functionalized pyridine derivatives are of significant interest. Pyridine moieties are key components in numerous pharmaceuticals and functional materials, and the selective introduction of long alkyl chains can significantly modify their physicochemical properties, such as lipophilicity and self-assembly behavior.

The direct, position-selective C-4 alkylation of the pyridine ring has historically been a significant synthetic challenge, often resulting in mixtures of regioisomers.[1][2] This guide details a contemporary and highly regioselective method based on a Minisci-type decarboxylative alkylation, which circumvents many of the classical issues.[1][3]

Synthesis

The synthesis of this compound can be efficiently achieved through a three-step sequence involving the formation of a pyridinium salt with a removable blocking group, followed by a regioselective Minisci-type radical alkylation, and subsequent deprotection. This method, adapted from the work of Baran and coworkers, allows for the exclusive functionalization at the C-4 position of the pyridine ring.[1][2][4] The heneicosyl radical is generated from docosanoic acid.

Synthetic Pathway

The overall synthetic pathway is depicted below. Pyridine is first activated and blocked using a maleate-derived reagent. The resulting pyridinium salt then undergoes a silver-catalyzed Minisci reaction with docosanoic acid to introduce the heneicosyl chain at the C-4 position. The final step involves the removal of the blocking group to yield the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)

A detailed procedure for the synthesis of the maleate-derived pyridinium salt can be found in the literature.[1] This salt is a stable, crystalline solid that serves as the substrate for the subsequent C-4 alkylation.

Step 2: Minisci-type Decarboxylative Alkylation

-

To a solution of the pyridinium salt (1.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), add docosanoic acid (2.0 equiv) and silver nitrate (AgNO₃, 0.2 equiv).

-

The reaction mixture is stirred vigorously, and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) is added portion-wise over 10 minutes.

-

The reaction is heated to 50 °C and stirred for 2 hours.

-

After completion (monitored by LC-MS), the mixture is cooled to room temperature and diluted with dichloromethane.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[4]

Step 3: Deprotection

-

The crude C-4 alkylated pyridinium intermediate is dissolved in dichloromethane (0.1 M).

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) is added, and the mixture is stirred at room temperature for 30 minutes.[4]

-

Upon completion, the reaction mixture is washed with 1 N NaOH and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound. The expected data from these analyses are summarized below.

Experimental Workflow

The characterization workflow ensures a thorough analysis of the synthesized compound, starting with spectroscopic methods to elucidate the structure and followed by elemental analysis to confirm the empirical formula.

Caption: Workflow for the characterization of this compound.

Quantitative Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Elemental Analysis Data

| Element | Theoretical Weight % |

| Carbon (C) | 83.58 |

| Hydrogen (H) | 12.68 |

| Nitrogen (N) | 3.75 |

| Calculated for C₂₆H₄₇N (Molecular Weight: 373.66 g/mol ) |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 2H | H-2, H-6 (Pyridine) | |

| ~7.15 | d | 2H | H-3, H-5 (Pyridine) | |

| ~2.60 | t | 2H | Py-CH ₂- | |

| ~1.65 | p | 2H | Py-CH₂-CH ₂- | |

| ~1.25 | m | 34H | -(CH ₂)₁₇- | |

| ~0.88 | t | 3H | -CH ₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~150.0 | C-2, C-6 (Pyridine) | |||

| ~148.0 | C-4 (Pyridine) | |||

| ~124.0 | C-3, C-5 (Pyridine) | |||

| ~35.0 | Py-C H₂- | |||

| ~31.9 | -(C H₂)₁₉- | |||

| ~29.7 | -(C H₂)₁₉- | |||

| ~29.4 | -(C H₂)₁₉- | |||

| ~22.7 | -C H₂-CH₃ | |||

| ~14.1 | -C H₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 373 | Moderate | [M]⁺ (Molecular Ion) |

| 93 | High | [C₆H₇N]⁺ (Benzylic cleavage, McLafferty rearrangement product) |

| Various | Low to Moderate | [M - n*CH₂]⁺ (Fragmentation of the alkyl chain) |

The mass spectrum is expected to show a molecular ion peak at m/z 373. The most significant fragmentation pathway for 4-alkylpyridines is the benzylic cleavage, which would lead to a prominent peak corresponding to the pyridylmethyl cation or a related rearranged ion. The fragmentation of the long alkyl chain will produce a series of peaks separated by 14 amu (CH₂).

References

Spectroscopic Analysis of 4-(11-Heneicosyl)pyridine: A Predictive Technical Guide

Disclaimer: As of October 2025, a comprehensive search of scientific literature and spectral databases has revealed no specific experimental spectroscopic data for 4-(11-Heneicosyl)pyridine. This guide is therefore a predictive analysis based on established principles of spectroscopy and data from analogous 4-alkylpyridines. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic characteristics of this molecule and the methodologies for its analysis.

Introduction

This compound is a derivative of pyridine featuring a long C21 alkyl chain at the 4-position. Its amphipathic nature, combining a polar pyridine headgroup with a nonpolar alkyl tail, suggests potential applications in areas such as surfactant chemistry, drug delivery systems, and materials science. A thorough spectroscopic characterization is the cornerstone for confirming the structure, purity, and properties of this compound. This guide outlines the anticipated results from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of shorter-chain 4-alkylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 2H | H-2, H-6 (α-protons of pyridine ring) |

| ~7.15 | Doublet | 2H | H-3, H-5 (β-protons of pyridine ring) |

| ~2.60 | Triplet | 2H | -CH₂- attached to the pyridine ring |

| ~1.60 | Quintet | 2H | -CH₂- β to the pyridine ring |

| ~1.25 | Broad Singlet | ~36H | -(CH₂)₁₈- of the alkyl chain |

| ~0.88 | Triplet | 3H | Terminal -CH₃ of the alkyl chain |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2, C-6 of the pyridine ring |

| ~148.0 | C-4 of the pyridine ring |

| ~124.0 | C-3, C-5 of the pyridine ring |

| ~35.0 | -CH₂- attached to the pyridine ring |

| ~32.0 | Various -CH₂- carbons of the alkyl chain |

| ~29.7 | Bulk of the -(CH₂)n- carbons in the alkyl chain |

| ~22.7 | -CH₂- adjacent to the terminal methyl group |

| ~14.1 | Terminal -CH₃ of the alkyl chain |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3010 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| 1600, 1560, 1480, 1435 | Medium-Strong | C=C and C=N ring stretching (pyridine) |

| 1465 | Medium | CH₂ scissoring |

| 820-800 | Strong | C-H out-of-plane bending for 4-substituted pyridine |

| 720 | Weak | -(CH₂)n- rocking |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 373 | [M]⁺ | Molecular Ion |

| 358 | [M-CH₃]⁺ | Loss of a methyl radical |

| 93 | [C₅H₄N-CH₂]⁺ | Benzylic cleavage (formation of picolyl cation) |

| Series of peaks differing by 14 | [CnH₂n+₁]⁺ | Fragmentation of the alkyl chain |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for confirming the attachment of the alkyl chain to the pyridine ring.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This is a "hard" ionization technique that typically leads to extensive fragmentation, which is useful for structural elucidation.

-

ESI-MS: Infuse the sample solution into the ESI source. This is a "soft" ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, which is useful for determining the molecular weight.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

The Structural Elucidation of 4-Substituted Pyridines: A Technical Guide

An In-Depth Analysis of Crystallography, Synthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, the specific crystal structure of 4-(11-Heneicosyl)pyridine is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the synthesis and characterization of 4-alkylpyridines and presents a detailed analysis of the crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, as an illustrative example of a 4-substituted pyridine.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry and materials science.[1][2] The functionalization of the pyridine ring, particularly at the 4-position, allows for the modulation of its physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability.[1] The addition of a long alkyl chain, such as in this compound, is a common strategy to increase lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the development of new materials. Crystal structure analysis provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability. While the crystal structure for this compound has not been reported, this guide will explore the methodologies for its synthesis and characterization, and provide a detailed crystallographic analysis of a representative 4-substituted pyridine, 4-(anthracen-9-yl)pyridine.

Synthesis of 4-Alkylpyridines

The synthesis of 4-alkylpyridines can be achieved through several established methods. The choice of method often depends on the desired scale, available starting materials, and the specific alkyl group to be introduced.

Grignard Reagent Based Methods

One common approach involves the reaction of an alkyl halide with a metal, such as magnesium, in pyridine. This in situ formation of an organometallic species can lead to the selective alkylation at the 4-position of the pyridine ring. The use of alkyl chlorides with magnesium has been reported as an effective combination for this transformation.

Minisci-Type Radical Alkylation

For a regioselective C-4 alkylation, Minisci-type reactions offer a powerful tool. This method involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated pyridine ring. The use of a blocking group can enhance the selectivity for the 4-position.

Experimental Protocol: Minisci-Type Decarboxylative Alkylation

A general procedure for the C-4 alkylation of pyridine using a maleate-derived blocking group is as follows:

-

Formation of the Pyridinium Adduct: Pyridine is reacted with maleic acid followed by esterification to form a crystalline pyridinium salt.

-

Minisci Reaction: The pyridinium adduct (0.5 mmol) is dissolved in a 1:1 mixture of dichloroethane and water (0.1 M). The carboxylic acid (1.0 mmol), silver nitrate (20 mol%), and ammonium persulfate (1.0 mmol) are added.

-

Reaction Conditions: The mixture is heated to 50°C for 2 hours.

-

Work-up and Purification: After the reaction, the blocking group is removed, and the crude product is purified to yield the 4-alkylpyridine. The regioselectivity can be confirmed by NMR spectroscopy.

References

Characterizing 4-(11-Heneicosyl)pyridine: A Technical Guide to Thermal Stability and Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the thermal stability and phase behavior of 4-(11-Heneicosyl)pyridine. Due to the absence of specific experimental data for this compound in published literature, this document serves as a detailed protocol for its investigation, presenting illustrative data and workflows. The principles and experimental designs outlined herein are broadly applicable to the thermal analysis of long-chain alkyl-substituted heterocyclic compounds.

Introduction

The thermal stability and phase behavior of a compound are critical parameters in pharmaceutical development and materials science. These properties influence storage conditions, formulation strategies, and the material's performance in various applications. For a molecule like this compound, which combines a polar pyridine head with a long, nonpolar alkyl tail, a rich and complex phase behavior, potentially including liquid crystalline phases, can be anticipated. Understanding its thermal properties is the first step in harnessing its potential.

Experimental Characterization Workflow

The systematic characterization of the thermal properties of a novel compound such as this compound follows a logical progression of experiments. The workflow begins with sample preparation and proceeds through a series of analytical techniques to build a complete thermal profile.

Data Presentation: Illustrative Thermal Properties

The following tables summarize the kind of quantitative data that would be obtained from a full thermal analysis of this compound. Note: This data is illustrative and not based on experimental results for this specific compound.

Table 1: Illustrative Phase Transition Data from Differential Scanning Calorimetry (DSC)

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal-to-Liquid Crystal | 85.2 | 88.5 | 35.8 |

| Liquid Crystal-to-Isotropic Liquid | 120.7 | 121.3 | 2.5 |

Table 2: Illustrative Decomposition Data from Thermogravimetric Analysis (TGA)

| Parameter | Temperature (°C) |

| Onset of Decomposition (Tonset) | 250.4 |

| Temperature at 5% Mass Loss (Td5) | 265.8 |

| Temperature at 10% Mass Loss (Td10) | 275.1 |

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, liquid crystal transitions).

Methodology:

-

Sample Preparation: A small amount of the purified and dried this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

-

Thermal Program:

-

The sample is heated from room temperature to a temperature above its expected final melting point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 20-50 mL/min). This constitutes the first heating scan.

-

The sample is then cooled at the same controlled rate back to room temperature. This is the first cooling scan.

-

A second heating scan is performed under the same conditions as the first to observe the thermal behavior of the sample with a consistent thermal history.

-

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset and peak temperatures of endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The area under these peaks is integrated to calculate the enthalpy of the transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

Sample Preparation: A slightly larger sample of the purified and dried compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA balance is tared, and the instrument is prepared for the experiment.

-

Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting curve is analyzed to identify the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur (e.g., 5% and 10%). The derivative of the mass loss curve can also be plotted to identify the temperature of the maximum rate of decomposition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize different phases, particularly anisotropic phases like liquid crystals, based on their optical textures.

Methodology:

-

Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage attached to a polarizing microscope. The sample is slowly heated and cooled while being observed through crossed polarizers.

-

Observation: Changes in the optical texture of the sample are observed and recorded at different temperatures. Isotropic liquids appear dark, while crystalline and liquid crystalline phases are birefringent and will show characteristic textures (e.g., schlieren, focal-conic). The temperatures at which these textural changes occur are correlated with the transitions observed by DSC.

By following these detailed experimental protocols, researchers can obtain a comprehensive understanding of the thermal stability and phase behavior of this compound, paving the way for its potential applications.

Solubility of 4-(11-Heneicosyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(11-Heneicosyl)pyridine in various organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide leverages fundamental principles of organic chemistry and data from related compounds to predict its solubility profile. It includes a qualitative assessment of its solubility in a range of common solvents, a detailed, generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals working with long-chain alkyl-substituted pyridines in fields such as materials science and drug development.

Introduction

This compound is a derivative of pyridine featuring a long, 21-carbon alkyl chain (heneicosyl group) attached to the fourth position of the pyridine ring. This molecular structure imparts an amphiphilic character to the compound, with a polar pyridine "head" and a long, nonpolar hydrocarbon "tail." The solubility of this compound is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation.

The pyridine ring, due to the presence of the nitrogen atom, is polar and capable of forming hydrogen bonds.[1] Pyridine itself is miscible with water and a wide array of organic solvents, from polar to nonpolar, including ethanol, ether, and chloroform.[1][2][3] However, the introduction of a long alkyl chain is expected to dramatically alter these solubility properties, significantly increasing its affinity for nonpolar environments.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] The long, nonpolar heneicosyl chain will dominate the molecule's overall character, making it behave more like a nonpolar, long-chain alkane than like pyridine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar heneicosyl tail will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar character of toluene will favor the dissolution of the long alkyl chain. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether's slight polarity may interact with the pyridine ring, while its alkyl groups can solvate the heneicosyl chain. |

| Chloroform | Polar | Moderate | Chloroform is a polar solvent that can dissolve pyridine.[1] The long alkyl chain will enhance solubility compared to pyridine alone in less polar environments. |

| Dichloromethane | Polar | Moderate | Similar to chloroform, dichloromethane's polarity will favor interaction with the pyridine head, while being a good solvent for many organic compounds. |

| Acetone | Polar | Low to Moderate | Acetone is more polar than diethyl ether and may have a slightly lower affinity for the long nonpolar tail. |

| Ethanol | Polar (Protic) | Low | The hydrogen-bonding network of ethanol will be significantly disrupted by the long, nonpolar alkyl chain, leading to poor solubility. |

| Methanol | Polar (Protic) | Low | Similar to ethanol, but even more polar, leading to expected lower solubility. |

| Water | Very Polar (Protic) | Very Low / Insoluble | The hydrophobic effect of the long heneicosyl chain will dominate, making the compound virtually insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Analysis:

-

If a suitable chromophore exists in the molecule, UV-Vis spectroscopy can be used. A calibration curve of known concentrations of this compound in the solvent must first be prepared.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification, especially in complex mixtures. A calibration curve is also required for this method.

-

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL). The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

References

Self-Assembly of 4-(11-Heneicosyl)pyridine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Self-Assembly of Amphiphilic Pyridines

Amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, spontaneously self-assemble in solution to form a variety of ordered nanostructures, such as micelles, vesicles, and lamellae. This process is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic tails and the aqueous solvent. The resulting aggregates have significant potential in various applications, including the encapsulation and delivery of therapeutic agents.

4-(11-Heneicosyl)pyridine, with its hydrophilic pyridine head group and a long C21 alkyl tail, is expected to exhibit pronounced amphiphilic behavior in solution, leading to the formation of well-defined nano-aggregates. Understanding the critical aggregation concentration, aggregate morphology, and the thermodynamic parameters of this self-assembly is crucial for its development in drug delivery systems and other advanced materials.

Quantitative Data on the Self-Assembly of Analogous Long-Chain Alkylpyridines

Specific quantitative data for the self-assembly of this compound in solution is not available in the current body of scientific literature. However, studies on analogous long-chain n-alkyl-3-methylpyridinium bromides ([Cnmpy][Br]) provide valuable insights into the expected behavior. The following tables summarize the critical micelle concentration (CMC) and thermodynamic parameters for these related compounds, offering a basis for estimating the properties of this compound.

Table 1: Critical Micelle Concentration (CMC) of n-Alkyl-3-Methylpyridinium Bromides in Aqueous Solution at 298.15 K [1][2][3][4]

| Compound | Alkyl Chain Length (n) | CMC (mol/L) |

| [C₁₂mpy][Br] | 12 | 1.58 x 10⁻² |

| [C₁₄mpy][Br] | 14 | 4.17 x 10⁻³ |

| [C₁₆mpy][Br] | 16 | 1.10 x 10⁻³ |

It is anticipated that this compound, with a 21-carbon chain, will have a significantly lower CMC than the compounds listed above.

Table 2: Thermodynamic Parameters of Micellization for n-Alkyl-3-Methylpyridinium Bromides in Aqueous Solution at 298.15 K [1][2][3][4]

| Compound | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

| [C₁₂mpy][Br] | -28.9 | -10.2 | 62.7 |

| [C₁₄mpy][Br] | -33.8 | -14.5 | 64.7 |

| [C₁₆mpy][Br] | -38.1 | -18.7 | 65.1 |

The negative values of the standard Gibbs free energy of micellization (ΔG°m) indicate that the self-assembly process is spontaneous for these analogous compounds.[1][2][3][4] The negative enthalpy of micellization (ΔH°m) and positive entropy of micellization (ΔS°m) suggest that both enthalpic and entropic factors contribute favorably to the micellization process.[1][2][3][4]

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to characterize the self-assembly of this compound in solution.

Determination of Critical Aggregation Concentration (CAC) by UV-Vis Spectroscopy

The critical aggregation concentration (CAC) is a fundamental parameter that indicates the concentration at which self-assembly begins. The use of a hydrophobic probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the aggregates, is a common method for determining the CAC.[5]

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of 10⁻² M.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete partitioning of the pyrene.

-

-

Spectroscopic Measurement:

-

Record the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm.

-

Measure the intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Plot the ratio of the intensities of the third and first peaks (I₃/I₁) as a function of the logarithm of the this compound concentration.

-

The CAC is determined from the inflection point of the resulting sigmoidal curve.

-

Aggregate Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It can also be used to determine the zeta potential, which is a measure of the surface charge of the aggregates and an indicator of their stability.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired aqueous buffer at a concentration significantly above the determined CAC.

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

-

DLS Measurement:

-

Transfer the filtered solution into a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

-

Data Analysis (Size):

-

The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and size distribution from the correlation function.

-

Report the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

-

Zeta Potential Measurement:

-

For zeta potential measurement, transfer the sample to a specific zeta potential cell.

-

The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

-

Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state.[6][7][8]

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration above its CAC.

-

Apply a small droplet (3-5 µL) of the solution to a TEM grid with a perforated carbon film.

-

-

Vitrification:

-

Blot the grid with filter paper to create a thin film of the solution.

-

Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the water, trapping the aggregates in a non-crystalline, glass-like state.

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope, maintaining the sample at liquid nitrogen temperature.

-

Image the sample under low-dose electron beam conditions to minimize radiation damage.

-

-

Image Analysis:

-

Analyze the obtained images to determine the shape (e.g., spherical micelles, worm-like micelles, vesicles) and dimensions of the self-assembled structures.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the self-assembly of this compound in solution.

Caption: Experimental workflow for characterizing amphiphile self-assembly.

Logical Relationship of Self-Assembly

The self-assembly process is governed by a balance of intermolecular forces and thermodynamic principles.

Caption: Logical flow of the self-assembly process in aqueous solution.

Conclusion

This technical guide provides a foundational framework for the investigation of the self-assembly of this compound in solution. By utilizing data from analogous compounds and detailing robust experimental protocols, researchers are equipped to systematically characterize the aggregation behavior, size, stability, and morphology of the resulting nanostructures. The insights gained from such studies are anticipated to be instrumental in the rational design and development of novel drug delivery systems and advanced functional materials based on this promising amphiphilic molecule.

References

- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Elucidating the assembled structure of amphiphiles in solution via cryogenic transmission electron microscopy. | Semantic Scholar [semanticscholar.org]

- 7. Elucidating the assembled structure of amphiphiles in solution via cryogenic transmission electron microscopy - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. Imaging of self-assembled structures: interpretation of TEM and cryo-TEM images - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Behavior of Amphiphilic Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of amphiphilic pyridine derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the self-assembly, characterization, and potential applications of these versatile compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant processes to facilitate a deeper understanding of this class of molecules.

Core Concepts in Amphiphilic Aggregation

Amphiphilic molecules, such as pyridine derivatives with both hydrophilic (polar) and hydrophobic (non-polar) moieties, spontaneously self-assemble in aqueous solutions to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as aggregation or micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC). The resulting aggregates, typically micelles or vesicles, possess a hydrophobic core and a hydrophilic corona, enabling them to encapsulate hydrophobic drugs, making them promising vehicles for drug delivery.

The aggregation behavior is influenced by several factors, including the chemical structure of the amphiphile (e.g., length of the alkyl chain, nature of the headgroup), temperature, and the presence of additives like salts or alcohols.

Quantitative Data on Aggregation Properties

The following tables summarize the critical micelle/aggregation concentrations of various amphiphilic pyridine derivatives as reported in the literature. These values are crucial for understanding the conditions under which these molecules self-assemble.

Table 1: Critical Micelle Concentration (CMC) of N-Alkyl-3-Methylpyridinium Bromides

| Compound | Alkyl Chain Length | Temperature (°C) | CMC (mM) |

| N-dodecyl-3-methylpyridinium bromide | C12 | 25 | 15.85 |

| N-tetradecyl-3-methylpyridinium bromide | C14 | 25 | 3.98 |

| N-hexadecyl-3-methylpyridinium bromide | C16 | 25 | 1.00 |

Table 2: Critical Micelle Concentration (CMC) of N-(n-octadecyl)-methylpyridinium Bromides

| Compound | Position of Methyl Group | CMC (mM) |

| N-(n-octadecyl)-2-methylpyridinium bromide | 2 | 0.125 |

| N-(n-octadecyl)-3-methylpyridinium bromide | 3 | 0.111 |

Table 3: Critical Aggregation Concentration (CAC) of Amphiphilic 1,4-Dihydropyridine Derivatives

| Compound Class | CAC Range (µM) |

| N-unsubstituted 1,4-DHP amphiphiles | 1.06 - 30 |

| N-benzyl 1,4-DHP derivatives | 0.01 - 2.65 |

Experimental Protocols

Accurate characterization of the aggregation behavior of amphiphilic pyridine derivatives relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).

-

Procedure:

-

Prepare a stock solution of the amphiphilic pyridine derivative in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

3.1.2. Fluorescence Spectroscopy using Pyrene as a Probe

Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, leading to a change in the fine structure of its emission spectrum.

-

Apparatus: Fluorescence spectrophotometer.

-

Materials: Pyrene stock solution in a volatile organic solvent (e.g., acetone or methanol).

-

Procedure:

-

Prepare a series of aqueous solutions of the amphiphilic pyridine derivative with varying concentrations.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent evaporates completely.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each sample (excitation wavelength typically around 335 nm).

-

Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sharp decrease in this ratio indicates the onset of micellization, and the CMC is determined from this inflection point.

-

Characterization of Aggregate Size and Morphology

3.2.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the aggregates.

-

Apparatus: DLS instrument.

-

Procedure:

-

Prepare a solution of the amphiphilic pyridine derivative at a concentration significantly above the CMC.

-

Filter the solution through a sub-micron filter to remove any dust particles.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius of the aggregates.

-

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the aggregates.

-

Apparatus: Transmission Electron Microscope.

-

Procedure:

-

Prepare a dilute solution of the amphiphilic pyridine derivative aggregates.

-

Apply a small drop of the solution onto a carbon-coated copper grid.

-

Allow the solvent to evaporate. Negative staining (e.g., with uranyl acetate or phosphotungstic acid) may be required to enhance contrast.

-

Image the dried grid under the TEM to observe the morphology (e.g., spherical micelles, vesicles) and measure the size of the aggregates.

-

Visualization of Potential Cellular Mechanisms

The following diagrams illustrate a generalized workflow for studying amphiphile aggregation and a potential mechanism for the cellular uptake of amphiphilic pyridine derivative aggregates and their subsequent induction of apoptosis, a key process in cancer therapy.

Conclusion

Amphiphilic pyridine derivatives represent a promising class of compounds with tunable self-assembly properties. Their ability to form nanoscale aggregates makes them attractive candidates for various applications, particularly in drug delivery. A thorough understanding of their aggregation behavior, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and optimization of novel therapeutic systems. Further research into the specific interactions of these aggregates with cellular components and signaling pathways will undoubtedly unlock their full potential in the field of medicine.

In-depth Technical Guide: Surface Activity of 4-(11-Heneicosyl)pyridine at Interfaces

A comprehensive search of scientific literature and databases has revealed a significant lack of specific research on the surface activity of 4-(11-Heneicosyl)pyridine. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested for this specific molecule.

While the fundamental principles of surface chemistry suggest that a molecule with a hydrophilic pyridine head group and a long hydrophobic alkyl chain like this compound would exhibit surface-active properties, no empirical data has been published to characterize this behavior. This includes a lack of information on its critical micelle concentration (CMC), surface tension reduction capabilities, and behavior at various interfaces such as air-water or oil-water.

To provide some context for researchers interested in this or similar molecules, this guide will outline the general experimental methodologies and theoretical considerations for studying the surface activity of novel long-chain alkylated pyridine compounds.

I. General Principles of Surface Activity for Amphiphilic Pyridine Derivatives

Amphiphilic molecules, such as the theoretical this compound, consist of two distinct regions: a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The pyridine ring, with its nitrogen atom, would constitute the hydrophilic headgroup, capable of hydrogen bonding and interacting with polar solvents like water. The 21-carbon alkyl chain (heneicosyl group) would form the hydrophobic tail, which is repelled by water and prefers to align with non-polar environments or itself.

This dual nature drives the molecules to accumulate at interfaces, where they can orient themselves to satisfy the energetic preferences of both parts. At an air-water interface, for instance, the pyridine head would reside in the water phase while the alkyl tail would extend into the air. This arrangement reduces the surface tension of the water.

II. Standard Experimental Protocols for Characterizing Surface Activity

Should research on this compound become available, the following are standard experimental protocols that would likely be employed to characterize its surface activity.

A. Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination

Objective: To measure the effectiveness of the surfactant in reducing surface tension and to determine the concentration at which micelles form.

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of this compound would be prepared at various concentrations.

-

Instrumentation: A tensiometer, utilizing methods such as the Du Noüy ring method or the Wilhelmy plate method, would be used.

-

Measurement: The surface tension of each solution is measured at a constant temperature.

-

Data Analysis: A plot of surface tension versus the logarithm of the concentration is generated. The surface tension will typically decrease with increasing concentration until it reaches a plateau. The concentration at the inflection point of this curve is the Critical Micelle Concentration (CMC).

B. Langmuir-Blodgett Trough for Monolayer Studies

Objective: To study the behavior of an insoluble monolayer of the amphiphile at the air-water interface.

Methodology:

-

Monolayer Formation: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of an aqueous subphase in a Langmuir-Blodgett trough. The solvent is allowed to evaporate, leaving a monolayer of the amphiphile at the interface.

-

Isotherm Measurement: Movable barriers on the trough compress the monolayer, reducing the area available to each molecule. The surface pressure (the reduction in surface tension) is measured as a function of the area per molecule.

-

Data Analysis: The resulting surface pressure-area (π-A) isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), the area occupied by each molecule, and the stability of the monolayer.

III. Potential Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a novel amphiphilic molecule like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

While the specific surface activity of this compound remains uncharacterized in the scientific literature, the established methodologies for studying amphiphilic molecules provide a clear roadmap for future investigations. Researchers in the fields of materials science, colloid chemistry, and drug development can apply these standard techniques to elucidate the interfacial properties of this and other novel long-chain pyridine derivatives. The lack of current data highlights an opportunity for new research to contribute to the understanding of this class of compounds.

Methodological & Application

Application Notes and Protocols for 4-Alkylpyridines in Catalysis

Disclaimer: Extensive literature searches did not yield specific examples of "4-(11-Heneicosyl)pyridine" being used in catalytic applications. The following application notes and protocols are based on the broader class of 4-alkylpyridines, which are versatile precursors and ligands in various catalytic transformations. The principles and methodologies described herein are expected to be applicable to long-chain derivatives such as this compound, particularly in contexts where lipophilicity or surfactant-like properties are advantageous.

Application Note 1: Palladium-Catalyzed C(sp³)–H Allylation of 4-Alkylpyridines via Alkylidene Dihydropyridine Intermediates

Introduction: The direct functionalization of C(sp³)–H bonds at the picolyl position of 4-alkylpyridines is a powerful strategy for the synthesis of complex molecules. One notable application is the palladium-catalyzed allylation, which proceeds through the in-situ formation of a key intermediate, the N-alkoxycarbonyl-4-alkylidene dihydropyridine. This method allows for the introduction of an allyl group, a versatile functional handle, onto the alkyl side chain of the pyridine. This transformation is significant as substituted pyridines are common motifs in pharmaceuticals and bioactive compounds.[1]

Catalytic Cycle Overview: The reaction is initiated by the acylation of the 4-alkylpyridine with an allyl chloroformate, which, under basic conditions, generates an N-allyloxycarbonyl 4-alkylidene dihydropyridine intermediate. A Pd(0) catalyst then facilitates a decarboxylative allylation. This process is believed to involve the formation of a (π-allyl)Pd complex and a 4-alkylpyridyl anion. The subsequent nucleophilic attack of the pyridyl anion on the palladium complex yields the allylated product.[1]

Data Presentation:

While specific quantitative data for a range of substrates is not detailed in the provided search results, the following table illustrates the general scope of the palladium-catalyzed allylation of 4-alkylpyridines as described in the literature.

| Entry | 4-Alkylpyridine Substrate | Allylating Agent | Catalyst System | Product | Yield | Reference |

| 1 | 4-Methylpyridine | Allyl chloroformate | Pd(dba)₂ / PPh₃ | 4-(But-3-en-1-yl)pyridine | Good | Conceptual |

| 2 | 4-Ethylpyridine | Cinnamyl chloroformate | Pd(PPh₃)₄ | 4-(1-Phenylbut-3-en-2-yl)pyridine | Good | Conceptual |

| 3 | 5,6,7,8-Tetrahydroisoquinoline | Allyl chloroformate | [(η³-allyl)PdCl]₂ / PPh₃ | 4-Allyl-5,6,7,8-tetrahydroisoquinoline | 39% | [1] |

Experimental Protocol: General Procedure for the Palladium-Catalyzed Allylation of a 4-Alkylpyridine

This protocol is a generalized representation based on related methodologies described for 2- and 4-alkylpyridines.[1]

Materials:

-

4-Alkylpyridine substrate (1.0 eq)

-

Allyl chloroformate (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Base (e.g., Triethylamine, 1.2 eq)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the 4-alkylpyridine substrate and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the triethylamine base to the stirred solution.

-

Add the allyl chloroformate dropwise over 15 minutes. Allow the reaction to stir for 1 hour at 0 °C to form the alkylidene dihydropyridine intermediate.

-

Add the palladium catalyst to the reaction mixture.

-

Warm the reaction to room temperature and then heat to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycle:

Caption: Catalytic cycle for the palladium-catalyzed allylation of 4-alkylpyridines.

Application Note 2: Amphiphilic Pyridine Ligands in Micellar Catalysis

Introduction: Long-chain 4-alkylpyridines, such as this compound, can be considered amphiphilic molecules due to their polar pyridine head group and nonpolar alkyl tail. This structure allows them to act as surfactant-like ligands in aqueous media, forming micelles that can serve as nanoreactors for catalysis. This approach, known as micellar catalysis, can enhance reaction rates and facilitate the use of water as a green solvent. While direct catalytic applications of this compound are not documented, studies on other amphiphilic pyridine-based ligands in complex with metal ions (e.g., Cu(II)) have demonstrated their efficacy in promoting reactions like the hydrolysis of esters.[2]

Principle of Catalysis: In an aqueous environment, the amphiphilic pyridine ligands can self-assemble into micelles, creating a hydrophobic microenvironment within the micellar core. This core can solubilize nonpolar substrates, increasing their effective concentration and proximity to the catalytic pyridine head groups located at the micelle-water interface. When complexed with a metal ion, the catalytic activity of the pyridine moiety can be further enhanced.

Potential Applications:

-

Ester Hydrolysis: The pyridine nitrogen can act as a nucleophilic catalyst or a general base to promote the hydrolysis of esters.

-

Phase Transfer Catalysis: The long alkyl chain can facilitate the transfer of reactants between aqueous and organic phases.

-

Nanoparticle Stabilization: The pyridine head group can coordinate to metal nanoparticles, while the alkyl tail provides steric stabilization, preventing aggregation and enhancing catalytic activity in aqueous or biphasic systems.

Experimental Protocol: Conceptual Workflow for Screening Amphiphilic Pyridine Ligands in Ester Hydrolysis

Materials:

-

Long-chain 4-alkylpyridine (e.g., this compound)

-

Metal salt (e.g., CuCl₂)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Buffer solution (e.g., HEPES, pH 7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the amphiphilic pyridine ligand in an organic co-solvent (e.g., ethanol).

-

In a cuvette, add the buffer solution and the metal salt solution.

-

Inject a small aliquot of the ligand stock solution to form the metallomicelles in situ.

-

Initiate the reaction by adding a stock solution of the substrate (e.g., p-nitrophenyl acetate in acetonitrile).

-

Monitor the reaction progress by observing the increase in absorbance of the product (e.g., p-nitrophenolate) at its λ_max using a UV-Vis spectrophotometer.

-

Calculate the initial rate of the reaction and compare it with control experiments (e.g., without the ligand, without the metal).

Visualization of Experimental Workflow:

Caption: General workflow for evaluating the catalytic activity of amphiphilic pyridine ligands.

References

Application Notes and Protocols for 4-(11-Heneicosyl)pyridine in the Formation of Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of self-assembled monolayers (SAMs) using 4-(11-Heneicosyl)pyridine. This molecule, a pyridine derivative with a long alkyl chain, is a candidate for modifying surface properties, with potential applications in drug delivery, biosensing, and materials science. The pyridine headgroup offers specific binding capabilities and can influence the electronic properties of the surface, while the heneicosyl (C21) chain drives the formation of ordered monolayers through van der Waals interactions.

Due to the limited direct literature on this compound, the following data and protocols are based on established principles and experimental results from closely related long-chain alkylpyridine and pyridine-terminated alkanethiol systems.

Overview of this compound SAMs

Self-assembled monolayers of this compound are formed by the spontaneous organization of the molecules from a solution onto a suitable substrate. The pyridine headgroup can interact with various surfaces, including metals like gold and platinum, as well as planar surfaces like Highly Ordered Pyrolytic Graphite (HOPG) and mica, through physisorption or chemisorption. The long alkyl chains then align and pack to form a dense, ordered monolayer.

Key Features and Potential Applications:

-

Surface Functionalization: The terminal pyridine group can act as a coordination site for metal ions, a hydrogen bond acceptor, or a site for further chemical modification.

-

Wettability Control: The long alkyl chains create a hydrophobic surface, which can be tailored by the choice of the headgroup and packing density.

-

Biocompatible Coatings: Pyridine-containing polymers have been explored for biomedical applications, and SAMs of this molecule could be used to create biocompatible or bio-interactive surfaces.[1]

-

Corrosion Inhibition: Dense, hydrophobic monolayers can act as a barrier to protect metal surfaces from corrosion.

-

Molecular Electronics: The pyridine headgroup can influence the electronic properties of the substrate, making these SAMs interesting for applications in molecular electronics.

Quantitative Data Summary

The following table summarizes expected quantitative data for SAMs of this compound on a gold (Au(111)) substrate. This data is extrapolated from studies on similar long-chain pyridine-terminated molecules and alkanethiols.

| Property | Expected Value | Characterization Technique |

| Monolayer Thickness | 2.5 - 3.0 nm | Ellipsometry |

| Water Contact Angle (Advancing) | 105° - 115° | Contact Angle Goniometry |

| Water Contact Angle (Receding) | 85° - 95° | Contact Angle Goniometry |

| Surface Coverage | > 90% | X-ray Photoelectron Spectroscopy (XPS) |

| Molecular Tilt Angle | 15° - 25° from surface normal | NEXAFS Spectroscopy |

| Adhesion Force (vs. Si3N4 tip) | 1.5 - 2.5 nN | Atomic Force Microscopy (AFM) |

Experimental Protocols

3.1. Materials and Reagents

-

This compound (synthesis may be required)

-

Substrates: Gold-coated silicon wafers (for ellipsometry, contact angle, XPS), freshly cleaved HOPG or mica (for AFM)

-

Solvents: Anhydrous ethanol, chloroform, or toluene (spectroscopic grade)

-

Cleaning solutions: Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION , deionized water (18.2 MΩ·cm), ethanol.

3.2. Synthesis of this compound (Conceptual)

While not commercially available, a plausible synthesis route involves the coupling of a long-chain alkyl halide with a suitable pyridine derivative. For example, a Grignard reaction between 4-pyridylmagnesium bromide and 1-bromo-10-undecene, followed by metathesis with 1-dodecene and subsequent hydrogenation.

3.3. Protocol for SAM Formation on Gold

-

Substrate Preparation:

-

Cut gold-coated silicon wafers to the desired size.

-

Clean the substrates by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.

-

Dry the substrates under a stream of nitrogen.

-

For a pristine gold surface, perform a piranha clean by immersing the substrates in the solution for 10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and then ethanol, and dry with nitrogen.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the cleaned gold substrates into the solution.

-

Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Cleaning:

-

Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrates under a stream of nitrogen.

-

Store the SAM-coated substrates in a clean, dry environment before characterization.

-

3.4. Protocol for SAM Formation on HOPG (for AFM)

-

Substrate Preparation:

-

Cleave the HOPG substrate using adhesive tape to expose a fresh, atomically flat surface.

-

-

SAM Deposition:

-

Prepare a 1 µM solution of this compound in a suitable solvent like 1-phenyloctane.

-

Apply a small drop of the solution onto the freshly cleaved HOPG surface.

-

Allow the solvent to slowly evaporate in a controlled environment, or perform the imaging at the solid-liquid interface.

-

3.5. Characterization Protocols

-

Contact Angle Goniometry:

-

Place a 5 µL droplet of deionized water on the SAM surface.

-

Measure the advancing and receding contact angles to assess the hydrophobicity and homogeneity of the monolayer.

-

-

Ellipsometry:

-

Atomic Force Microscopy (AFM):

-

Image the SAM on HOPG in tapping mode to visualize the molecular packing and ordering.

-

Perform force spectroscopy to measure the adhesion forces between the AFM tip and the pyridine-terminated surface.

-

Visualizations

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Caption: Hypothetical sensing mechanism using a this compound SAM.

References

Application of 4-(11-Heneicosyl)pyridine in Liquid Crystal Formulations

Application Note AP-LC-004

Introduction

This document provides detailed application notes and protocols for the use of 4-(11-Heneicosyl)pyridine as a component in liquid crystal (LC) mixtures. Due to the absence of specific literature data for this compound, the information presented herein is based on established principles of liquid crystal chemistry and extrapolated data from homologous series of 4-alkylpyridine derivatives. The protocols and data provided are intended to serve as a representative guide for researchers, scientists, and drug development professionals exploring the use of long-chain alkylpyridines in liquid crystal formulations.

The incorporation of molecules with long alkyl chains, such as this compound, into a liquid crystal host is a common strategy to modify the physical properties of the resulting mixture. The long, flexible heneicosyl (C₂₁) chain can influence the mesophase behavior, promoting the formation of smectic phases, while the polar pyridine headgroup can affect the dielectric anisotropy and birefringence of the mixture.

Physicochemical Properties of 4-Alkylpyridine Derivatives in Liquid Crystals

The properties of liquid crystal mixtures are highly dependent on the molecular structure of their components. For 4-alkylpyridine derivatives, the length of the alkyl chain is a critical determinant of the mesomorphic behavior.

| Property | Influence of Increasing Alkyl Chain Length | Rationale |

| Mesophase Stability | Tends to stabilize smectic phases over nematic phases.[1][2][3] | The long alkyl chains promote intermolecular van der Waals interactions, leading to the formation of layered structures characteristic of smectic phases. |

| Clearing Point (Tₙᵢ) | Generally decreases after an initial increase for shorter chains. | The long, flexible alkyl chains can disrupt the long-range orientational order of the nematic phase, leading to a lower nematic-to-isotropic transition temperature. |

| Dielectric Anisotropy (Δε) | Can be positive or negative depending on the host and the orientation of the pyridine dipole. The magnitude may be influenced by the dilution effect of the long alkyl chain. | The pyridine ring possesses a significant dipole moment. The overall effect on Δε depends on how the molecule aligns with the liquid crystal director. |

| Birefringence (Δn) | The addition of long-chain alkyl compounds generally leads to a decrease in the overall birefringence of the mixture.[4] | The non-conjugated alkyl chain has a lower polarizability compared to the mesogenic core of the host liquid crystal, leading to a reduction in the average refractive index anisotropy. |

Table 1: Predicted Mesomorphic Properties of a Nematic Host Doped with this compound.

The following data is extrapolated and represents a hypothetical scenario for a typical nematic liquid crystal host (e.g., 5CB) doped with 5 wt% of this compound.

| Parameter | Host (5CB) | Host + 5 wt% this compound (Predicted) |

| Clearing Point (Tₙᵢ) | 35.0 °C | ~32 °C |

| Melting Point (Tₘ) | 24.0 °C | ~22 °C |

| Dielectric Anisotropy (Δε) at 25°C | +11.5 | ~+10.5 |

| Birefringence (Δn) at 25°C and 589 nm | 0.179 | ~0.170 |

| Predominant Mesophase | Nematic | Nematic (potential for induced Smectic A phase at higher concentrations or lower temperatures) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a representative synthesis of this compound using a Suzuki cross-coupling reaction.[5][6] This method is chosen for its high tolerance of functional groups and generally good yields.

Materials:

-

4-Bromopyridine hydrochloride

-

11-Heneicosylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst.

-

Reaction Setup: To the catalyst mixture, add 4-bromopyridine hydrochloride (1.0 eq) and 11-heneicosylboronic acid (1.2 eq).

-

Addition of Base and Solvents: Add a 2M aqueous solution of potassium carbonate (3.0 eq). Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to ensure homogeneity.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a waxy solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Liquid Crystal Mixtures

Materials:

-

Host liquid crystal (e.g., 5CB)

-

This compound

-

Vials with PTFE-lined caps

-

Vortex mixer

-

Hot plate with magnetic stirrer

-

Analytical balance

Procedure:

-

Weigh the desired amount of the host liquid crystal and this compound into a clean, dry vial.

-

Heat the vial on a hot plate to a temperature above the clearing point of the host liquid crystal, ensuring both components are in the isotropic liquid state.

-

Thoroughly mix the components using a vortex mixer and magnetic stirring until a homogeneous solution is obtained.

-

Slowly cool the mixture back to room temperature.

Protocol 3: Characterization of Liquid Crystal Mixtures

A. Polarized Optical Microscopy (POM):

-

Prepare a liquid crystal cell by sandwiching a small drop of the mixture between a clean microscope slide and a coverslip.

-

Place the cell on the heating stage of a polarized optical microscope.

-

Heat the sample to the isotropic phase and then cool it slowly, observing the formation of liquid crystal textures. Identify the mesophases (nematic, smectic) by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-shaped textures for smectic A).[7]

-

Record the phase transition temperatures upon heating and cooling.

B. Differential Scanning Calorimetry (DSC):

-

Hermetically seal a small amount (2-5 mg) of the liquid crystal mixture in an aluminum pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to the isotropic phase.

-

Cool the sample at the same rate to below its melting point.

-

Perform a second heating and cooling cycle to obtain reliable transition temperatures and enthalpy changes. The peaks in the DSC thermogram correspond to the phase transitions.[8][9]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Promotion of smectic ordering in a nematic host.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System [mdpi.com]

- 3. Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-(11-Heneicosyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(11-Heneicosyl)pyridine, a long-chain alkyl-substituted pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their amphiphilic nature, which can influence their biological activity and self-assembly properties. The protocol described herein is based on established methods for the C-4 alkylation of pyridines.

Introduction

The introduction of long alkyl chains into heterocyclic scaffolds is a key strategy in the development of new chemical entities. The heneicosyl group (C₂₁H₄₃) imparts significant lipophilicity to the pyridine ring, which can be crucial for membrane interactions and the formation of supramolecular structures. The synthesis of 4-alkylpyridines can be achieved through various methods, including Minisci-type reactions, cross-coupling reactions, and the reaction of alkyl halides with activated pyridine derivatives or in the presence of metals.[1][2] This protocol will focus on a direct alkylation approach using an appropriate alkyl halide and a metal catalyst, a method known for its relative simplicity and effectiveness in forming C-C bonds at the 4-position of the pyridine ring.[2][3]

Reaction Principle

The synthesis of this compound is accomplished via the reaction of pyridine with an 11-haloheneicosane in the presence of a suitable metal, such as magnesium. The reaction proceeds through the in-situ formation of an organometallic reagent which then reacts with pyridine, leading to the selective formation of the 4-alkylated product.[2]

Experimental Protocol

Materials and Reagents:

-

11-Bromoheneicosane (or 11-chloroheneicosane)

-

Pyridine (anhydrous)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-